molecular formula C18H13BClNO2 B6301297 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid CAS No. 2121514-63-2

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid

Cat. No.: B6301297
CAS No.: 2121514-63-2
M. Wt: 321.6 g/mol
InChI Key: SDAVHBDIRPDTGJ-UHFFFAOYSA-N
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Description

“3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid” is a compound that is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings . It can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . It can also be used in the formation of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of this compound involves various steps. The reaction mixture is poured into ice-cold water and the obtained precipitate is collected by filtration, washed with water, dried, and crystallized from diluted ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” includes benzene rings, boronic acid pinacol ester, and carbazole rings . The structure also includes a bridged biphenyl unit providing a material with a lower bandgap .


Chemical Reactions Analysis

The oxidation of carbazole is performed by cyclic voltammetry at a platinum electrode by applying five potential sweeps between 0 and +2 V/SCE, with a scan rate of 50 mV/s, in an acetonitrile solution containing 0.1 M LiClO4 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 287.13 . It is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis and Photophysical Properties

Carbazole-based compounds, including those with a structural resemblance to 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid, have been investigated for their optical properties and applications in photopolymerization. These compounds demonstrate significant π–π* and n–π* electron transitions, making them suitable for use as dyes/photosensitizers in various applications (Abro et al., 2017).

Antimicrobial and Biological Screening

Carbazole derivatives have been synthesized and screened for their biological activities, showing promise in antimicrobial applications. These novel compounds exhibit potential as precursors for new analogs of anticancer agents, highlighting the versatility of carbazole-based molecules in therapeutic research (Rault et al., 2007). Another study on carbazole conjugates has indicated their significant antimicrobial activities, underscoring the potential of such derivatives in combating microbial resistance (Salih et al., 2016).

Applications in Neurodegenerative Disease Treatment

Research aiming to discover new treatments for neurodegenerative diseases has explored Schiff bases derived from carbazole compounds. These studies indicate the potential of such compounds in treating disorders like Alzheimer's disease, based on bioinformatics and cheminformatics analyses that predict drug-likeness and binding to therapeutic targets (Avram et al., 2021).

Photovoltaic and Optical Devices

Carbazole derivatives have been synthesized for use in dye-sensitized solar cells (DSSCs), where they function as sensitizers to enhance light harvesting efficiency and power conversion efficiency. This application demonstrates the role of carbazole-based compounds in renewable energy technologies (Im et al., 2013).

Lanthanide Coordination Polymers

Carbazole derivatives have also been utilized in the synthesis of lanthanide coordination polymers, exhibiting enhanced luminescence properties. These materials are of interest for their potential applications in optical devices due to their efficient luminescence, which can be tuned by the introduction of different bidentate nitrogen donors (Raphael et al., 2012).

Safety and Hazards

The compound is classified as a warning signal word. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The compound has promising potential for the application in bistable memory devices . It can be used as a hole-selective layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells . Future research could focus on the development of dipolar materials through tailored molecular designs .

Properties

IUPAC Name

(3-carbazol-9-yl-5-chlorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BClNO2/c20-13-9-12(19(22)23)10-14(11-13)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAVHBDIRPDTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207488
Record name Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-63-2
Record name Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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